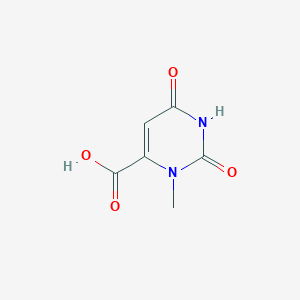

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

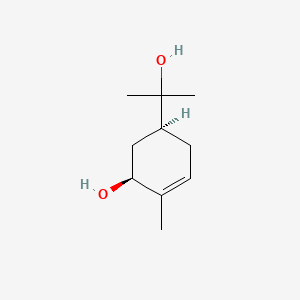

“3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety. Each of these groups can play a role in specific transformations or uses .

Synthesis Analysis

The synthesis of this compound involves a convenient three-step procedure. From ethyl acetoacetate and methyl carbamate, methyloxazine is isolated by crystallization from mother liquor in a 20% yield. Subsequently, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil with 85% yield by crystallization. Finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde, isolated after chromatographic column purification as a hemiacetal derivative .Chemical Reactions Analysis

The molecule is multifunctional as it contains a formyl group, a hydroxyl group, and the imide moiety. Each of these groups can play a role in specific transformations or uses .Scientific Research Applications

Synthesis of Uracil Derivatives

One of the applications of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is in the synthesis of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The derivatives of uracil are used in a variety of applications, including the development of pharmaceuticals and agrochemicals. The compound’s multifunctional nature, containing a formyl group, a hydroxyl group, and the imide moiety, makes it a versatile precursor for synthesizing complex molecules .

Organic Synthesis

This compound serves as a starting point for various organic synthesis processes. It can undergo reactions such as cyclization and alkylation, which are fundamental in constructing complex organic molecules. These processes are crucial for creating compounds with potential therapeutic properties .

Supramolecular Chemistry

The ability of uracil bases to form hydrogen bonds makes them particularly useful in supramolecular chemistry. This field involves the design and synthesis of complex molecules that mimic the multifunctional systems found in nature. The compound’s structure allows it to interact with complementary functions through hydrogen bonding, which is essential for molecular recognition and sensor applications .

Molecular Recognition

In the field of molecular recognition, the compound can be used to create systems that can selectively bind to specific molecules. This is particularly important in the development of diagnostic tools and targeted drug delivery systems. The compound’s ability to form specific interactions makes it a valuable component in designing such systems .

Sensors Development

The compound’s functional groups can be utilized to develop sensors. These sensors can detect various substances or changes in the environment, which is vital in fields like environmental monitoring, medical diagnostics, and industrial process control .

Nucleic Acid Research

Given its structural similarity to nucleic acid components, this compound can be used in nucleic acid research. It can help in understanding the mechanisms of DNA replication and repair, as well as in the study of genetic diseases .

Drug Discovery

The compound’s reactivity and ability to form stable derivatives make it a valuable building block in drug discovery. It can be used to synthesize a wide range of bioactive molecules that can serve as potential drug candidates .

Chemical Education

Lastly, due to its multifunctional nature and the variety of reactions it can undergo, this compound is an excellent subject for chemical education. It can be used to demonstrate various organic chemistry concepts and techniques to students .

Future Directions

The synthesis of “3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” involves a convenient three-step procedure, which involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . This efficient strategy could be further explored and optimized in future research.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves the condensation of ethyl acetoacetate with urea followed by cyclization and oxidation.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium ethoxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of absolute ethanol and add 6.5 g of urea and 5 g of sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add 10 mL of hydrochloric acid. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.", "Step 3: Dissolve 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in 50 mL of water and add 5 g of sodium nitrite. Keep the mixture at 0-5°C for 30 minutes.", "Step 4: Add a solution of 6 g of sodium nitrate in 20 mL of water to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 5: Add 10 mL of concentrated sulfuric acid slowly to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 6: Add 50 mL of ice-cold water to the reaction mixture and neutralize it with sodium hydroxide solution. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.", "Step 7: Dissolve 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid in 50 mL of water and add 10 mL of hydrogen peroxide. Heat the mixture under reflux for 2 hours to obtain the final product." ] } | |

CAS RN |

705-36-2 |

Product Name |

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

Molecular Formula |

C6H6N2O4 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) |

InChI Key |

HRHMKAOOSCBQKD-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)C(=O)O |

synonyms |

1-(methyl)orotic acid 1-methylorotic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)